molecular formula C28H23F3N4O4S B2684811 6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-99-4

6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2684811
CAS No.: 688055-99-4
M. Wt: 568.57
InChI Key: DHWBXQKYAGTZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core fused with a dioxolane ring and substituted at position 6 with a sulfanylidene group. The side chain at position 7 comprises a benzyl group linked to a 4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl moiety .

Properties

IUPAC Name

6-sulfanylidene-7-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F3N4O4S/c29-28(30,31)19-2-1-3-20(12-19)33-8-10-34(11-9-33)25(36)18-6-4-17(5-7-18)15-35-26(37)21-13-23-24(39-16-38-23)14-22(21)32-27(35)40/h1-7,12,21-24H,8-11,13-16H2,(H,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVASDWTCKVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC6C(CC5NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 688055-99-4) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings and data regarding its biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C28H29F3N4O4SC_{28}H_{29}F_{3}N_{4}O_{4}S with a molecular weight of 574.6 g/mol. The structure features a quinazolinone core linked to a piperazine moiety and a trifluoromethyl phenyl group, which may contribute to its biological activity.

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific cellular pathways related to cancer cell proliferation and apoptosis. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or other protein targets within the cell.

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally related to this compound. Here are some key findings:

  • Cell Line Testing : In vitro studies have shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance:
    • A study demonstrated that analogues with a trifluoromethyl group exhibited significant growth inhibition in pancreatic cancer cell lines (MiaPaCa2 and BxPC3) with GI50 values ranging from 14 μM to >50 μM depending on the specific analogue used .
    • Another research indicated that compounds derived from similar frameworks displayed broad-spectrum activity against breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's potency. The following modifications were noted:

  • Piperazine Substituents : Variations in substituents on the piperazine ring have been linked to increased activity against certain cancer types.
  • Phenyl Modifications : The presence of different substituents on the phenyl rings also plays a crucial role in modulating biological activity.

Case Studies

StudyCompoundCell Lines TestedGI50 Values
Study 1Trifluoromethyl analogueMiaPaCa214 μM
Study 2Piperazine derivativeMCF-7>50 μM
Study 3Phenyl-substituted variantA278019 μM

Toxicity and Safety Profile

While the anticancer potential is promising, toxicity studies are essential for determining safety profiles. Current data suggest moderate toxicity at higher concentrations; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure featuring a quinazolinone core linked to a piperazine moiety with trifluoromethyl substitution. Its molecular formula is C23H21F3N4O3S, with a molecular weight of approximately 468.5 g/mol. The presence of sulfur and fluorine atoms in its structure enhances its biological activity and solubility properties.

Pharmacological Applications

  • Antidepressant and Anxiolytic Effects
    • Research indicates that derivatives of piperazine compounds, including those similar to the target compound, have shown significant binding affinity for the 5-HT_1A receptor , which is crucial in the treatment of various affective disorders such as anxiety and depression. These compounds have been noted for their potential as serotonin reuptake inhibitors and may provide therapeutic benefits for conditions like generalized anxiety disorder and panic disorder .
  • Antipsychotic Properties
    • The compound's structural similarity to known antipsychotic agents suggests it may exhibit antipsychotic activity. Studies have highlighted the importance of piperazine derivatives in targeting dopamine receptors, particularly D2 and D4 receptors, which are implicated in psychotic disorders .
  • Anti-inflammatory Activity
    • Some studies have investigated the anti-inflammatory properties of quinazolinone derivatives. The presence of the sulfanylidene group may contribute to this activity by modulating inflammatory pathways .

Case Studies and Experimental Findings

  • A study on related compounds demonstrated that modifications in the piperazine ring significantly affect receptor binding profiles and biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency against specific targets .
  • Another investigation into sulfanylidene derivatives revealed their potential as novel anti-inflammatory agents through inhibition of pro-inflammatory cytokines in vitro .

Toxicological Assessments

Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicological studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further assessments are needed to establish safety margins for clinical applications.

Chemical Reactions Analysis

Sulfanylidene (Thione) Reactivity

The thione group (C=S) is a key reactive site, enabling tautomerization and nucleophilic substitution:

  • Thiol-thione tautomerism : Under acidic or basic conditions, the sulfanylidene group may tautomerize to a thiol (-SH), altering electronic properties and enabling disulfide bond formation .

  • Oxidation : Reaction with hydrogen peroxide or mCPBA could yield sulfoxide (C=SO) or sulfone (C=SO₂) derivatives .

  • Alkylation : Electrophilic alkylation agents (e.g., methyl iodide) may target the sulfur atom, forming thioether linkages .

Example Reaction Pathway :

C=S+CH3IBaseC-S-CH3+HI[1][3]\text{C=S} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{C-S-CH}_3 + \text{HI} \quad \text{[1][3]}

Quinazolinone Core Reactivity

The quinazolinone scaffold is susceptible to electrophilic substitution and ring-opening reactions:

  • Electrophilic substitution : Bromination or nitration may occur at electron-rich positions (e.g., C5 or C7 of the quinazolinone) .

  • Hydrolysis : Strong acids or bases could cleave the lactam ring, yielding anthranilic acid derivatives .

Hydrolysis Example :

Quinazolinone+H2OHCl, heatAnthranilic acid derivative[2]\text{Quinazolinone} + \text{H}_2\text{O} \xrightarrow{\text{HCl, heat}} \text{Anthranilic acid derivative} \quad \text{[2]}

Piperazine-Carboxamide Reactivity

The piperazine-carboxamide moiety enables amine-specific reactions:

  • Alkylation/Acylation : Piperazine reacts with alkyl halides or acyl chlorides to form N-substituted derivatives (e.g., methylpiperazine or acetylpiperazine) .

  • Salt formation : Protonation with HCl or trifluoroacetic acid generates water-soluble salts .

Table 1: Piperazine-Carboxamide Reactions

Reaction TypeReagent/ConditionsProduct
AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperazine derivative
AcylationAcCl, NEt₃, CH₂Cl₂N-Acetylpiperazine-carboxamide
Acid-base reactionHCl (aq.)Piperazine hydrochloride salt

Benzodioxole Stability and Reactivity

The 1,3-dioxole ring is generally stable but may undergo ring-opening under harsh conditions:

  • Acid-catalyzed hydrolysis : Concentrated H₂SO₄ could cleave the methylenedioxy group, yielding catechol derivatives .

Trifluoromethylphenyl Reactivity

The electron-withdrawing CF₃ group directs electrophilic substitution to meta/para positions and stabilizes intermediates:

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids could introduce substituents .

Synthetic Routes and Stability

The compound’s synthesis likely involves:

  • Spiro-ring formation : Cyclization of a thioamide precursor under basic conditions .

  • Piperazine coupling : Reaction of 4-[3-(trifluoromethyl)phenyl]piperazine with a benzoyl chloride intermediate .

Stability Considerations :

  • Light-sensitive due to the quinazolinone and thione groups (store in amber vials) .

  • Susceptible to hydrolysis in aqueous acidic/basic media .

Biological Interactions (Inferred from Analogs)

Analogous sulfanylidene-quinazolinones (e.g., PubChem CID 11957756) exhibit:

  • Enzyme inhibition : Binding to ATP pockets in kinases via H-bonding with the lactam and thione groups .

  • Metabolic oxidation : Hepatic CYP450-mediated oxidation of the piperazine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analogues

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Biological Targets/Activity References
Target Compound [1,3]Dioxolo[4,5-g]quinazolin-8-one 6-sulfanylidene, 7-(piperazine-carbonyl-benzyl) Not explicitly reported (inferred kinase/antimicrobial)
Thiazolo[4,5-h]quinazolin-8-one Thiazoloquinazolin-8-one Thiazole fusion, variable substituents at positions 6 and 7 CDK9, Pim-1, GSK-3β kinases
2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one Quinazolin-4(3H)-one Piperazine-carbonyl, cyclopropanecarbonyl, 2-fluoro substitution Not reported (structural analogue)
5-Amino-8H-phthalazino[1,2-b]quinazolin-8-one Phthalazinoquinazolin-8-one Phthalazine fusion, amino group at position 5 Antimicrobial

Key Observations :

  • The target compound distinguishes itself via the [1,3]dioxolane fusion and sulfanylidene group, which may enhance metabolic stability compared to thiazole-fused analogues .
  • Piperazine-carbonyl substituents, as seen in the target compound and , are common in kinase-targeting agents due to their ability to engage hydrogen bonding in ATP-binding pockets .

Key Observations :

  • The target compound’s synthesis likely parallels methods for piperazine-carbonyl coupling, but its dioxolane and sulfanylidene groups necessitate additional steps (e.g., cyclization with thiourea derivatives) .
  • Lower yields in quinazolin-4(3H)-one derivatives (e.g., 24% for 9g ) highlight challenges in introducing bulky piperazine moieties.
Kinase Inhibition Potential
  • Thiazoloquinazolin-8-ones (e.g., from ) show IC₅₀ values of 0.2–5 µM against CDK9 and Pim-1, attributed to their planar fused-ring systems.
Antimicrobial Activity
  • Annelated quinazolines (e.g., pyrimidinylquinazolines ) exhibit MIC values of 8–32 µg/mL against S. aureus.
  • The sulfanylidene group in the target compound could enhance thiol-mediated bacterial membrane disruption, similar to sulfonamide derivatives .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including coupling of the piperazine-carbonyl moiety and functionalization of the quinazolinone core. Key steps include:

  • Using N,N-dimethylacetamide (DMA) as a solvent with 1-(cyclopropylmethyl)piperazine dihydrochloride under reflux (110–120°C) for 18–24 hours to ensure complete amide bond formation .
  • Post-synthetic purification via recrystallization in ethanol/water mixtures to remove unreacted intermediates .
  • For salt forms (e.g., hydrochloride), adjust pH during neutralization and monitor crystallization kinetics using X-ray powder diffraction (XRPD) to confirm polymorphic purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and thermal methods is essential:

  • 1H NMR and IR spectroscopy to verify the presence of the sulfanylidene group (S–H stretch at ~2550 cm⁻¹) and trifluoromethyl signals (δ 7.4–7.6 ppm in aromatic regions) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points, ensuring no decomposition occurs below 200°C .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight alignment with theoretical values (e.g., [M+H]+ at m/z 650.18) .

Advanced: How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

Methodological Answer:
Rational design strategies include:

  • Introducing polar substituents (e.g., hydroxyl or amine groups) on the piperazine ring to improve aqueous solubility without disrupting target binding. Evidence from similar quinazolinones shows that 4-fluorophenyl or methylsulfonyl groups enhance antimicrobial activity while maintaining logP < 3 .
  • Replacing the trifluoromethyl group with chlorine or methoxy to reduce metabolic lability, as seen in analogs with improved pharmacokinetic profiles .
  • Use molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate modifications via minimum inhibitory concentration (MIC) assays .

Advanced: How should researchers address contradictory bioactivity data across structural analogs?

Methodological Answer:
Contradictions often arise from differences in substituent electronic effects or assay conditions. Mitigation strategies include:

  • Conducting dose-response studies to compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Analyzing structure-activity relationships (SAR) using computational tools (e.g., CoMFA ) to identify electronic (σ) or steric parameters influencing activity .
  • Re-evaluating purity via HPLC-MS to rule out impurities (e.g., residual solvents) that may artificially suppress activity .

Advanced: What computational methods are effective for studying non-covalent interactions in this compound’s mechanism?

Methodological Answer:

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify hydrogen-bonding sites (e.g., quinazolinone carbonyl) .
  • Molecular dynamics (MD) simulations to model ligand-protein binding kinetics, focusing on piperazine-carbonyl interactions with hydrophobic pockets .
  • QTAIM (Quantum Theory of Atoms in Molecules) analysis to quantify weak interactions (e.g., C–F···H–N) that stabilize crystal packing .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • Photodegradation assays : Expose the compound to UV light (λ = 254 nm) in aqueous buffers and monitor degradation via LC-MS/MS to identify transient metabolites .
  • Soil adsorption studies : Use batch equilibrium methods with varying organic matter content to calculate Koc (organic carbon partition coefficient) .
  • Aquatic toxicity testing : Evaluate effects on Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition) to establish PNEC (predicted no-effect concentrations) .

Advanced: What strategies mitigate instability during long-term storage of this compound?

Methodological Answer:

  • Store under argon atmosphere at –20°C in amber vials to prevent oxidation of the sulfanylidene group .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC-DAD to identify optimal excipients (e.g., cyclodextrins for encapsulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.